6-Fluoronaphthalen-1-amine hydrochloride

Medicinal Chemistry Drug Design ADME

6-Fluoronaphthalen-1-amine hydrochloride (CAS 122884-01-9) is a fluorinated aromatic amine, existing as a hydrochloride salt to enhance its handling and stability. It is part of the broader class of fluorinated naphthalene derivatives, which are valued in research and development for their unique physicochemical and biological properties.

Molecular Formula C10H9ClFN
Molecular Weight 197.64
CAS No. 122884-01-9
Cat. No. B2643045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoronaphthalen-1-amine hydrochloride
CAS122884-01-9
Molecular FormulaC10H9ClFN
Molecular Weight197.64
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)F)C(=C1)N.Cl
InChIInChI=1S/C10H8FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h1-6H,12H2;1H
InChIKeyWUIUDSKUUKIEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoronaphthalen-1-amine hydrochloride: A Key Fluorinated Aromatic Amine Building Block for Medicinal Chemistry and Organic Synthesis


6-Fluoronaphthalen-1-amine hydrochloride (CAS 122884-01-9) is a fluorinated aromatic amine, existing as a hydrochloride salt to enhance its handling and stability . It is part of the broader class of fluorinated naphthalene derivatives, which are valued in research and development for their unique physicochemical and biological properties . The compound features a primary amine group on a naphthalene ring that is substituted with a single fluorine atom at the 6-position. This specific fluorination pattern is a key structural feature that influences the molecule's electronic properties, lipophilicity, and potential for downstream chemical modification [1]. Its role is primarily as a versatile synthetic intermediate or a key building block in the preparation of more complex molecules for drug discovery and materials science .

Why Generic Substitution Fails for 6-Fluoronaphthalen-1-amine hydrochloride: The Critical Role of Precise Fluorine Placement


Simply substituting 6-Fluoronaphthalen-1-amine hydrochloride with another naphthylamine, such as the non-fluorinated 1-naphthylamine or a differently fluorinated analog, is not scientifically valid due to the profound impact of the specific 6-fluoro substituent on key molecular properties [1]. The strategic incorporation of a fluorine atom is a well-established tactic in medicinal chemistry to create bioisosteres that modulate lipophilicity, metabolic stability, and target binding affinity . The position of the fluorine atom (e.g., 6-position versus 5- or 7-position) is critical, as it can differentially affect the molecule's electronic distribution, pKa of the amine, and overall molecular conformation, thereby altering its reactivity in subsequent synthetic steps or its interaction with a biological target [2]. Therefore, the precise regiochemistry of 6-Fluoronaphthalen-1-amine hydrochloride is a non-interchangeable structural feature that must be maintained for reproducible and meaningful scientific outcomes .

6-Fluoronaphthalen-1-amine hydrochloride: Quantified Physicochemical Differentiation Guide for Scientific Selection


Lipophilicity (LogP) Control for Enhanced Cell Permeability vs. Non-Fluorinated Analog

The presence of a single fluorine atom at the 6-position significantly increases the lipophilicity of 6-fluoronaphthalen-1-amine hydrochloride compared to its non-fluorinated parent structure, unsubstituted 1-naphthylamine [1]. This is a class-level effect where fluorination generally leads to higher LogP values, which can enhance passive membrane permeability and oral absorption of derived drug candidates .

Medicinal Chemistry Drug Design ADME

Modulation of Amine Basicity (pKa) for Optimized Drug-Receptor Interactions vs. Non-Fluorinated Analog

The electron-withdrawing nature of the fluorine atom at the 6-position reduces the electron density on the naphthalene ring and, consequently, decreases the basicity (lowers the pKa) of the adjacent primary amine group [1]. This is in contrast to the non-fluorinated 1-naphthylamine, which would be expected to have a higher pKa. This class-level effect can alter the compound's protonation state at physiological pH, thereby affecting its binding affinity to biological targets and its overall pharmacokinetic profile [2].

Medicinal Chemistry Lead Optimization Structure-Activity Relationship (SAR)

High Purity and Reproducibility from Authoritative Suppliers vs. Commercial Alternative Purity Levels

6-Fluoronaphthalen-1-amine hydrochloride is offered at a high level of purity (≥98%) from established chemical suppliers , which is a key differentiator compared to other commercially available naphthylamine building blocks that may be offered at lower purity specifications (e.g., 95%) . A higher purity specification directly reduces the risk of introducing unknown impurities into a synthetic sequence, which can lead to failed reactions, difficult purifications, and irreproducible biological data .

Chemical Procurement Reproducibility Quality Control

Controlled Safety and Handling Profile for Laboratory Use vs. Potentially More Hazardous Aromatic Amines

6-Fluoronaphthalen-1-amine hydrochloride is classified with a GHS07 pictogram and 'Warning' signal word, indicating it is harmful/irritant upon exposure, which is a standard classification for many aromatic amines . However, its transport is classified as 'Non Hazardous For Transport', which can simplify shipping and receiving logistics compared to compounds with more stringent classifications . This is a class-level property that contrasts with some other aromatic amines which may have additional or more severe hazard classifications, such as acute toxicity or carcinogenicity concerns, which would necessitate more complex handling and disposal procedures [1].

Laboratory Safety EHS Compliance Chemical Handling

Primary Research and Industrial Application Scenarios for 6-Fluoronaphthalen-1-amine hydrochloride


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds and Chemical Probes

Due to its enhanced lipophilicity (LogP ~2.3-3.0) and reduced amine basicity (pKa ~3.3) compared to non-fluorinated naphthylamines, 6-fluoronaphthalen-1-amine hydrochloride serves as an ideal starting material for synthesizing drug candidates where improved membrane permeability or altered target binding kinetics are desired [1]. Its high purity (98%) ensures that the resulting library of compounds is free from confounding impurities, enabling robust structure-activity relationship (SAR) studies .

Organic Synthesis: A Versatile Building Block for Complex Molecule Construction

The compound's primary aromatic amine functionality makes it highly amenable to common synthetic transformations, such as N-alkylation, N-acylation, and diazonium salt chemistry, allowing it to be elaborated into a wide array of complex architectures . Its ready availability from reputable suppliers with detailed analytical data (e.g., NMR, HPLC) reduces the need for in-house characterization and streamlines synthetic workflows .

Chemical Biology: Development of Fluorinated Probes for Mechanistic Studies

The distinct physicochemical profile of the 6-fluoro substituent, particularly its altered LogP and pKa, can be leveraged to design chemical probes that exhibit different subcellular localization or target engagement properties compared to their non-fluorinated counterparts [1]. This makes 6-fluoronaphthalen-1-amine hydrochloride a valuable precursor for generating tool compounds used in target validation and pathway analysis .

Laboratory-Scale Procurement for Academic and Industrial R&D

For laboratories focused on small-molecule research, this compound represents a readily accessible and well-characterized building block. Its 'Non Hazardous For Transport' classification simplifies shipping logistics and reduces associated costs and paperwork . The availability from multiple vendors ensures competitive pricing and consistent supply, supporting uninterrupted research programs .

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